2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
2-(3-Chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydropyrazol-3-one core with substituents at positions 2, 4, and 3. Its molecular formula is C₁₆H₁₃ClN₂O, featuring a 3-chlorophenyl group at position 2, a phenyl group at position 4, and a methyl group at position 4. Pyrazol-3-one derivatives are widely studied for their biological activities, including antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-15(12-6-3-2-4-7-12)16(20)19(18-11)14-9-5-8-13(17)10-14/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRVPZGAPYYFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-chlorobenzaldehyde, acetophenone, and hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazolone core.
Scientific Research Applications
2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₆H₁₃ClN₂O.
Key Differences and Implications
Substituent Position and Bioactivity: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in Example 5.5 (C₁₀H₉ClN₂O) . 4-Substituted Derivatives (e.g., 5a-n in ) exhibit enhanced antioxidant activity due to electron-donating groups (e.g., -NH₂, -OMe) at position 4, which stabilize radical intermediates. The target compound’s 4-phenyl group may confer lipophilicity but reduce polarity compared to these analogs.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~284.75 g/mol) compared to simpler analogs like Example 5.5 (208.65 g/mol) suggests reduced aqueous solubility, a critical factor in pharmacokinetics.
Synthetic Pathways :
- The target compound’s synthesis likely follows routes similar to those in and , involving cyclocondensation of hydrazines with β-keto esters or ketones. For example, 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives are synthesized via reactions with substituted amines and formaldehyde .
The absence of polar groups at position 4 in the target compound may limit its antioxidant efficacy compared to these analogs.
Crystallographic and Computational Insights
- Crystallography : Analogs such as 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one are characterized using tools like SHELXL and WinGX . These programs refine crystal structures and analyze packing motifs, which are critical for understanding intermolecular interactions.
- Computational Modeling : Tools like Multiwfn enable electron density topology analysis, which could predict reactive sites in the target compound. For example, the electron-withdrawing 3-chlorophenyl group may polarize the pyrazolone ring, enhancing electrophilic reactivity.
Biological Activity
2-(3-Chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity based on recent research findings, including case studies and data tables.
- Molecular Formula : C16H13ClN2O
- Molecular Weight : 284.74 g/mol
- CAS Number : 477853-31-9
Research indicates that pyrazolone derivatives, including this compound, exhibit various mechanisms of action:
- Inhibition of Proinflammatory Cytokines : These compounds have been shown to inhibit the release of proinflammatory cytokines such as TNF-alpha and IL-6 in activated microglia, which is crucial for neuroinflammatory conditions .
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
The compound's anticancer properties have been evaluated through various studies. The following table summarizes its activity against different cancer cell lines:
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- Neuroprotection : In vitro studies demonstrated that the compound significantly reduced nitric oxide production in LPS-stimulated microglial cells, indicating its potential for neuroprotective applications .
- Cytokine Inhibition : The compound inhibited the expression of COX-2 and iNOS, which are markers of inflammation .
Case Studies
- Neuroinflammation Model : In a study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with the compound reduced behavioral deficits and protected dopaminergic neurons by modulating NF-kB signaling pathways .
- Cytotoxicity Assessment : A series of synthesized pyrazolone derivatives were screened for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the pyrazolone structure could enhance anticancer activity significantly .
Q & A
Q. Example Table: Crystallographic Parameters (Hypothetical Data)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Dihedral angle (θ) | 48.97° (phenyl vs. pyrazole) | |
| R-factor | 0.045 |
Advanced: How to address contradictions in spectroscopic data during structure elucidation?
Answer:
Contradictions often arise from:
- Tautomerism: Pyrazolone rings exhibit keto-enol tautomerism. Use variable-temperature NMR to identify dynamic equilibria (e.g., coalescence temperatures).
- Crystallographic Disorder: Refine using SHELXL’s PART instruction to model split positions .
- Impurities: Compare HPLC retention times with synthetic intermediates (e.g., 4-amino analogs in ).
Case Study:
A study on a related triazole derivative found discrepancies between NMR and X-ray data due to solvent inclusion. Re-crystallization from anhydrous ethanol resolved the issue .
Advanced: What strategies optimize substituent effects for biological activity studies?
Answer:
- Rational Design:
- Synthetic Validation:
- Compare IC₅₀ values of analogs (e.g., 4-(4-bromophenyl) vs. 4-(4-methoxyphenyl)) in enzyme inhibition assays .
Q. Example Table: Hypothetical SAR Data
| Substituent (R) | IC₅₀ (µM) | Target Enzyme | Source |
|---|---|---|---|
| 3-Cl | 0.12 | COX-2 | |
| 4-NO₂ | 0.85 | COX-2 | |
| 4-OCH₃ | 2.30 | COX-2 |
Advanced: How to refine crystallographic data when anisotropic displacement parameters are ambiguous?
Answer:
- SHELXL Workflow:
- Software Tools:
Case Study:
A pyrazole derivative with ambiguous Cl positions achieved R-factor convergence (0.032) after applying ISOR restraints and refining hydrogen atoms with riding models .
Basic: What analytical techniques confirm purity and stability under storage conditions?
Answer:
- HPLC-DAD: Use C18 columns (acetonitrile/water gradient) to detect degradation products (e.g., hydrolysis of the pyrazolone ring).
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C typical for similar compounds) .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and rule out adducts (e.g., sodium clusters).
Stability Protocol:
- Store at −20°C in amber vials with desiccants to prevent photolytic cleavage and moisture absorption .
Advanced: How to design a high-throughput crystallography pipeline for derivatives?
Answer:
- Automation Tools:
- Data Management:
- Assign unique REFCODES (e.g., CCDC 1234567) for derivative structures .
- Cross-reference with Cambridge Structural Database (CSD) to avoid redundant work.
Example Pipeline:
Synthetic Library → Robotic Crystallization (96-well plates) → Automated Data Collection (Synchrotron) → SHELX Refinement → CSD Deposition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
